N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features an indole moiety and a pyrroloquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is the coupling of an indole derivative with a pyrroloquinoline precursor under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent can facilitate the formation of the oxalamide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while reduction can lead to the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, potentially modulating their activity. The compound may also interfere with cellular processes such as cell division and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth regulation.
Uniqueness
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its combination of the indole and pyrroloquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. The indole moiety is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
This compound features an indole group linked to a unique azatricyclo structure, which may influence its biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 318.36 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
pKa | Predicted pKa ~ 10.04 |
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar structures in inhibiting cancer cell proliferation. For instance, a compound related to the indole structure has shown significant activity against colon cancer by modulating the STAT1 pathway, leading to apoptosis in cancer cells and reshaping the tumor microenvironment to promote immune response .
In experimental models, compounds with indole derivatives have been observed to:
- Induce apoptosis in various cancer cell lines.
- Inhibit tumor growth in xenograft models.
- Alter the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes.
The proposed mechanisms of action for this class of compounds often involve:
- Inhibition of signaling pathways: Compounds may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.
- Modulation of immune response: Enhancing the body's immune response against tumors.
Case Studies
Several case studies have explored the biological effects of indole-based compounds:
- Colon Cancer Study:
- Breast Cancer Research:
- Another investigation revealed that similar compounds could inhibit breast cancer cell lines by disrupting estrogen receptor signaling pathways, leading to reduced cell viability and increased apoptosis rates.
Research Findings
Research indicates that compounds like this compound possess significant biological activities that warrant further investigation.
Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-20-12-16-11-17(10-14-4-3-9-27(20)21(14)16)26-23(30)22(29)24-8-7-15-13-25-19-6-2-1-5-18(15)19/h1-2,5-6,10-11,13,25H,3-4,7-9,12H2,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDILGLTFQMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CNC5=CC=CC=C54)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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